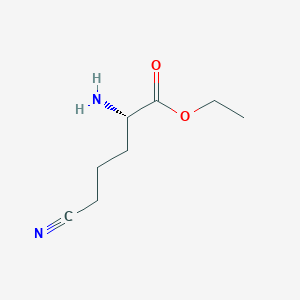
8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(321)octane is a bicyclic compound that features a unique diazabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and desymmetrization are likely employed on a larger scale to ensure the efficient production of the compound with the desired stereochemistry.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound.
Applications De Recherche Scientifique
8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Comparison: 8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane is unique due to its methoxy and dicarbonyl functional groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and reaction pathways, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
63990-34-1 |
|---|---|
Formule moléculaire |
C10H16N2O3 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
methyl 2-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-oxoacetate |
InChI |
InChI=1S/C10H16N2O3/c1-11-5-7-3-4-8(6-11)12(7)9(13)10(14)15-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
BOKLXRSOBOAPTP-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CCC(C1)N2C(=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
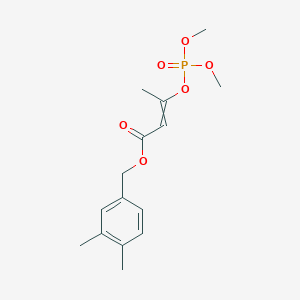
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B13800930.png)
![3,5-Diiodo-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800938.png)
![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;diiodide](/img/structure/B13800946.png)
![Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate](/img/structure/B13800949.png)
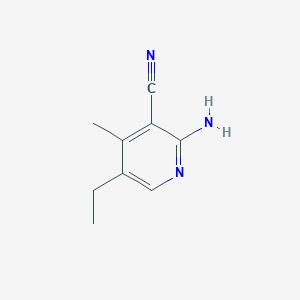
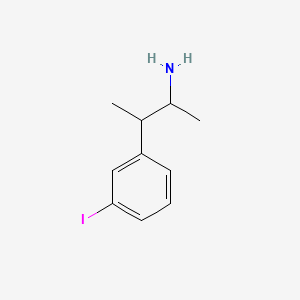
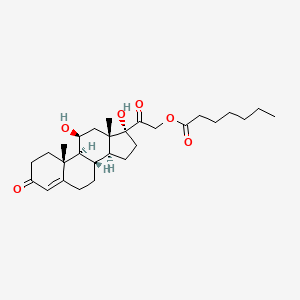

![[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13800983.png)

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-ethoxyphenyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-3-oxo-, ethyl ester](/img/structure/B13800991.png)
